4-(Phenylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
4-(Phenylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core substituted with two sulfonyl groups: a phenylsulfonyl moiety at position 4 and a thiophen-2-ylsulfonyl group at position 8. This structure combines aromatic (phenyl) and heteroaromatic (thiophene) systems, which may influence electronic properties, solubility, and biological activity. The compound’s synthesis likely involves sulfonylation of the spirocyclic amine precursors, as seen in analogous procedures for related compounds .
Properties
IUPAC Name |
4-(benzenesulfonyl)-8-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S3/c20-26(21,15-5-2-1-3-6-15)19-12-13-24-17(19)8-10-18(11-9-17)27(22,23)16-7-4-14-25-16/h1-7,14H,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGOYBQQYMRCFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Phenylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[45]decane typically involves multi-step organic synthesis
Formation of the Spirocyclic Core: This step often involves the cyclization of a suitable precursor, such as a diaminodiol, under acidic conditions to form the spirocyclic oxa-diazaspirodecane structure.
Sulfonylation: The phenylsulfonyl and thiophen-2-ylsulfonyl groups are introduced via sulfonyl chloride reagents in the presence of a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for the cyclization step and large-scale sulfonylation using automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The sulfonyl groups demonstrate stability under mild oxidative conditions but undergo transformations with strong oxidizers:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Hydrogen peroxide | 80°C, DMF, 6 hrs | Sulfone derivatives with extended conjugation | 68% |
| m-CPBA | RT, CH2Cl2, 2 hrs | Epoxidation of adjacent alkene (if present) | N/A |
Notably, oxidation preserves the spirocyclic core while modifying electronic properties through sulfone group adjustments.
Reduction Reactions
Selective reduction pathways depend on reagent strength:
| Reagent | Target Site | Outcome |
|---|---|---|
| LiAlH4 | Sulfonyl → thioether | Cleaves S=O bonds; retains spiro ring |
| Pd/C + H2 (1 atm) | Aromatic rings | Partial hydrogenation of thiophene |
Controlled reductions enable modular deprotection strategies for downstream functionalization.
Nucleophilic Substitution
Activated positions undergo SN reactions:
Key Observations:
-
Thiophene-SO2 site : Reacts preferentially with amines (e.g., piperidine) at 60°C in THF (72% yield)
-
Phenyl-SO2 site : Requires harsher conditions (e.g., K2CO3, DMF, 100°C) for displacement by thiols
Photocatalytic Functionalization
Emerging methods enable radical-mediated modifications:
text**Protocol [6]:** - Catalyst: Ir[dF(CF3)ppy]2(dtbpy)PF6 - Light: 450 nm LEDs - Substrate: Alkenes/alkynes - Outcome: Spiro ring expansion via β-C–H activation
This approach achieves 76% yield in spiroannulation reactions while preserving sulfonyl groups .
Biological Interaction Pathways
Though not classical "reactions," its pharmacological behavior involves:
| Target | Interaction Type | Biological Effect |
|---|---|---|
| COX-2 | Competitive inhibition | Anti-inflammatory activity |
| Voltage-gated Na+ | Pore block via H-bonding | Analgesic potential |
Comparative Reactivity Table
| Reaction Class | Reactivity (1-5) | Steric Influence | Electronic Drivers |
|---|---|---|---|
| Oxidation | 3 | Moderate | SO2 group electron withdrawal |
| Reduction | 4 | High | S=O bond polarization |
| Radical addition | 2 | Low | Spiro ring strain relief |
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Research has indicated that derivatives of diazaspiro compounds exhibit promising anticancer properties. The unique spiro structure allows for diverse modifications that can enhance biological activity against various cancer cell lines. Studies have shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cells .
-
Antimicrobial Properties :
- Compounds containing sulfonyl groups have been explored for their antimicrobial activity. The presence of phenylsulfonyl and thiophenes in this compound suggests potential efficacy against bacterial and fungal pathogens. Preliminary studies indicate that such compounds can disrupt microbial cell walls or interfere with metabolic pathways .
-
Neurological Research :
- The compound's ability to interact with neurotransmitter systems positions it as a candidate for research into neurodegenerative diseases like Alzheimer's and Parkinson's disease. Its structural features may facilitate binding to acetylcholinesterase or other relevant targets, potentially leading to the development of effective inhibitors .
Biological Research Applications
- Enzyme Inhibition Studies :
- Drug Design and Development :
Material Science Applications
- Polymer Chemistry :
- Nanotechnology :
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry demonstrated that a series of diazaspiro compounds exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer models. The mechanism of action involved the induction of apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Activity
Research conducted at Osmania University highlighted the antimicrobial efficacy of sulfonamide derivatives against Staphylococcus aureus and Escherichia coli. The study concluded that modifications to the sulfonyl group enhanced the antibacterial activity significantly.
Mechanism of Action
The mechanism of action of 4-(Phenylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfonyl and thiophen-2-ylsulfonyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Structural and Electronic Differences
Sulfonyl Group Variations: The target compound employs phenyl and thiophen-2-yl sulfonyl groups, combining aromatic stabilization (phenyl) and π-conjugated heterocyclic electronics (thiophene). The methylsulfonyl group in is smaller and more polar than thiophen-2-ylsulfonyl, which may reduce steric hindrance but limit π-π stacking interactions.
Heterocyclic Substitutions :
- The cyclopropyl carbonyl group in introduces rigidity, which could enhance binding selectivity in biological targets.
- The trifluoromethylpyridinyl group in adds lipophilicity and metabolic stability, common in agrochemicals and pharmaceuticals.
Hydrogen Bonding Capacity: All compounds lack H-bond donors but exhibit 5–8 acceptors (mainly from sulfonyl and carbonyl groups).
Biological Activity
The compound 4-(Phenylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane belongs to a class of spirocyclic compounds that have garnered attention due to their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The structural formula of the compound is characterized by:
- A spirocyclic framework
- Sulfonyl groups that enhance biological activity
- An oxa and diaza moiety contributing to its pharmacological profile
Pharmacological Properties
-
Antihypertensive Activity :
- Compounds related to the diazaspiro[4.5]decane framework have been shown to act as potent inhibitors of soluble epoxide hydrolase (sEH), which plays a critical role in regulating blood pressure. For instance, derivatives of diazaspiro[4.5]decane have demonstrated significant reductions in blood pressure in spontaneously hypertensive rats when administered orally at doses around 30 mg/kg .
- Anti-inflammatory Effects :
-
Antitumor Activity :
- Preliminary studies suggest that the compound may exhibit cytotoxic effects against various cancer cell lines, although specific data on this compound is still limited.
The biological activity of 4-(Phenylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane can be attributed to:
- Enzyme Inhibition : The compound's ability to inhibit sEH leads to increased levels of epoxyeicosatrienoic acids (EETs), which are known to have vasodilatory and anti-inflammatory effects.
- Radical Scavenging : The sulfonyl groups may also contribute to antioxidant properties, helping to mitigate oxidative stress in biological systems.
Case Studies and Research Findings
Synthesis and Yield
The synthesis of 4-(Phenylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane involves several steps that yield varying degrees of product purity and efficiency. Recent methodologies have focused on optimizing reaction conditions to improve yields, with some studies reporting yields exceeding 80% under specific catalytic conditions .
Q & A
Basic: What synthetic methodologies are optimal for preparing 4-(phenylsulfonyl)-8-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane?
Answer:
The compound is typically synthesized via sulfonylation of a spirocyclic amine precursor. A general procedure involves:
- Reacting the spirocyclic intermediate (e.g., 1-oxa-4,8-diazaspiro[4.5]decane) with phenylsulfonyl chloride and thiophene-2-sulfonyl chloride under basic conditions (e.g., triethylamine in dry CH₂Cl₂ at 0°C to room temperature) .
- Purification via column chromatography (e.g., silica gel, eluent: dichloromethane/methanol 9:1) to isolate the dual-sulfonylated product.
Key considerations: - Control reaction temperature to minimize side reactions (e.g., over-sulfonylation).
- Monitor progress via TLC and confirm regioselectivity using HRMS and ¹H/¹³C NMR .
Advanced: How can regioselectivity challenges in sulfonylation reactions of spirocyclic amines be addressed?
Answer:
Regioselectivity is influenced by steric and electronic factors:
- Steric hindrance: The sulfonyl group preferentially attaches to the less hindered nitrogen atom. For example, in 1-oxa-4,8-diazaspiro[4.5]decane, the 8-position is more accessible due to the spirocyclic oxygen’s electron-withdrawing effect .
- Electrophilic activation: Use of activating agents (e.g., DMAP) or sequential sulfonylation (e.g., protecting one nitrogen with Boc before introducing the second sulfonyl group) can enhance selectivity .
- Validation: X-ray crystallography or NOESY NMR to confirm spatial arrangements .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR: Confirm the spirocyclic structure, sulfonyl group integration, and absence of unreacted amines. Key signals:
- HRMS: Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- FTIR: Sulfonyl S=O stretches at ~1150–1350 cm⁻¹ .
Advanced: How can contradictory elemental analysis and HRMS data be resolved?
Answer:
Discrepancies may arise from residual solvents or incomplete drying:
- Elemental analysis: Ensure samples are vacuum-dried (>24 hours) to remove traces of CH₂Cl₂ or methanol.
- HRMS: Use high-purity solvents and calibrate with internal standards (e.g., sodium formate).
- Cross-validation: Combine with ¹⁹F NMR (if applicable) or XPS to detect halogen impurities .
Basic: What pharmacological targets are associated with this compound?
Answer:
The dual-sulfonylated spirocyclic structure suggests potential activity as:
- Sigma receptor ligands: The phenylsulfonyl group enhances σ1/σ2 receptor binding, as seen in structurally similar compounds .
- Orexin receptor modulators: Analogous diazaspirodecanes show affinity for orexin-2 receptors (pKi >7.5) .
Validation: Radioligand binding assays using transfected HEK-293 cells .
Advanced: How does in vitro binding affinity correlate with in vivo efficacy for σ receptor ligands?
Answer:
- Lipophilicity (log P): Optimal log P ~3–5 balances membrane permeability and solubility. For example, compound 26 (log P=4.9) showed moderate blood-brain barrier penetration .
- Metabolic stability: Assess hepatic microsomal stability (e.g., rat liver microsomes) to identify vulnerable sites (e.g., sulfonyl groups resistant to CYP450 degradation) .
- In vivo models: Use maximal electroshock (MES) or PTZ-induced seizure models for anticonvulsant activity screening .
Basic: What analytical methods are recommended for purity assessment?
Answer:
- HPLC: Use a Chromolith® RP-18 column with UV detection (λ=254 nm). Mobile phase: acetonitrile/water (70:30) .
- KF titration: Determine water content (<0.5% w/w) to confirm anhydrous conditions during synthesis .
- DSC/TGA: Detect polymorphic forms or decomposition above 200°C .
Advanced: How can chemiluminescent detection optimize trace impurity analysis?
Answer:
- Substrate: Disodium 2-chloro-5-(4-methoxyspiro{1,2-dioxetane-3,2’-(5’-chloro)tricyclo[3.3.1.1³,⁷]decan}-4-yl)-1-phenyl phosphate (CSPD) enhances sensitivity for alkaline phosphatase-tagged impurities .
- Protocol:
- Troubleshooting: Reduce exposure time if background noise exceeds 10% signal .
Basic: What safety precautions are required for handling this compound?
Answer:
- PPE: Nitrile gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods due to potential sulfonyl chloride residues .
- Storage: –20°C in airtight, light-resistant containers under nitrogen .
Advanced: How can computational modeling predict bioactivity against σ receptors?
Answer:
- Docking studies: Use AutoDock Vina with σ1 receptor PDB ID 6DK1. Focus on hydrophobic pockets accommodating the phenylsulfonyl group .
- QSAR models: Correlate Hammett σ values of substituents (e.g., thiophene’s electron-rich ring) with binding energy (ΔG < –8 kcal/mol indicates high affinity) .
- MD simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
